Cas no 656831-78-6 (N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. This compound features a chlorophenyl acetamide moiety linked to a pyrazolopyrimidinone core, which may contribute to its biological activity. Its structural complexity allows for selective interactions with target proteins, making it a candidate for further investigation in drug discovery. The presence of both electron-withdrawing and aromatic groups enhances its stability and binding affinity. This compound is typically synthesized under controlled conditions to ensure high purity and reproducibility, making it suitable for research in enzyme inhibition and receptor modulation studies.
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide structure
656831-78-6 structure
商品名:N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
CAS番号:656831-78-6
MF:C19H14ClN5O2
メガワット:379.799762248993
CID:5767645
PubChem ID:7118424

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 化学的及び物理的性質

名前と識別子

    • AKOS024595791
    • 656831-78-6
    • N-(4-chlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
    • F0679-0033
    • N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
    • AB00672131-01
    • N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
    • インチ: 1S/C19H14ClN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26)
    • InChIKey: BRGGXJDCYQVBSE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)NC(CN1C=NC2=C(C=NN2C2C=CC=CC=2)C1=O)=O

計算された属性

  • せいみつぶんしりょう: 379.0836024g/mol
  • どういたいしつりょう: 379.0836024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 587
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0679-0033-10mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0679-0033-2mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0679-0033-5μmol
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0679-0033-75mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0679-0033-100mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0679-0033-30mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0679-0033-50mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0679-0033-20mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0679-0033-2μmol
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0679-0033-1mg
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
656831-78-6 90%+
1mg
$54.0 2023-05-17

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 関連文献

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamideに関する追加情報

Research Update on N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS: 656831-78-6)

N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS: 656831-78-6) is a pyrazolo[3,4-d]pyrimidine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its therapeutic potential in various disease models.

Recent research has demonstrated that N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide exhibits potent inhibitory activity against specific kinases involved in cell proliferation and inflammation. In vitro studies using cancer cell lines have shown that this compound effectively suppresses the activity of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is often dysregulated in malignancies. Furthermore, molecular docking simulations have revealed that the compound binds to the ATP-binding site of target kinases with high affinity, suggesting its potential as a lead compound for further optimization.

In addition to its kinase inhibitory properties, N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has been investigated for its anti-inflammatory effects. Preclinical studies in animal models of inflammation have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB and other transcription factors. These findings highlight the compound's potential as a dual-acting agent for both cancer and inflammatory diseases.

Recent synthetic efforts have focused on improving the pharmacokinetic properties of N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide. Structure-activity relationship (SAR) studies have identified key modifications that enhance its solubility, metabolic stability, and oral bioavailability. For instance, introducing hydrophilic substituents at specific positions of the pyrazolo[3,4-d]pyrimidine core has been shown to improve the compound's aqueous solubility without compromising its biological activity. These advancements are crucial for the compound's transition from preclinical to clinical development.

Despite these promising findings, challenges remain in the development of N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide as a therapeutic agent. Issues such as off-target effects, potential toxicity, and the need for further optimization of its drug-like properties must be addressed. Ongoing research is exploring combination therapies with existing drugs to enhance efficacy and reduce resistance. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being investigated to improve the compound's tissue targeting and bioavailability.

In conclusion, N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS: 656831-78-6) represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology and inflammation. Continued research efforts are expected to further elucidate its therapeutic potential and address current limitations, paving the way for its eventual clinical translation.

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